molecular formula C7H3BrF3IO B8091844 4-bromo-2-iodo- 6-(trifluoromethyl)phenol

4-bromo-2-iodo- 6-(trifluoromethyl)phenol

Cat. No.: B8091844
M. Wt: 366.90 g/mol
InChI Key: CLICENPKDWGPNG-UHFFFAOYSA-N
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Description

4-bromo-2-iodo- 6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3BrF3IO It is a halogenated phenol derivative, characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-iodo- 6-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the halogenation of a trifluoromethyl-substituted phenol. The process may involve:

    Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Iodination: Using iodine or N-iodosuccinimide (NIS) as the iodinating agent.

These reactions are usually carried out under controlled conditions to ensure selective substitution at the desired positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-iodo- 6-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones.

Scientific Research Applications

4-bromo-2-iodo- 6-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Potential use in the development of bioactive compounds due to its halogenated structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-iodo- 6-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogens can enhance its binding affinity and specificity for certain molecular targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)phenol
  • 2-Iodo-4-(trifluoromethyl)phenol
  • 2,4,6-Tribromophenol

Uniqueness

4-bromo-2-iodo- 6-(trifluoromethyl)phenol is unique due to the combination of bromine, iodine, and trifluoromethyl groups on a single phenol ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .

Properties

IUPAC Name

4-bromo-2-iodo-6-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLICENPKDWGPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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